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Compound of Interest

Compound Name: GSK1059865

Cat. No.: B560491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selective orexin-1 receptor

(OX1R) antagonist, GSK1059865, and its influence on the neurobiological underpinnings of

motivation and addiction. Through a comprehensive review of preclinical studies, this document

details the mechanism of action of GSK1059865, presents quantitative data on its behavioral

effects, and outlines the experimental protocols used to elucidate its therapeutic potential.

Executive Summary
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R

and OX2R, plays a critical role in regulating arousal, reward, and motivation.[1][2]

Dysregulation of this system has been implicated in the pathophysiology of addiction.

GSK1059865 is a highly selective antagonist for the OX1R, which is predominantly involved in

motivation and reward processes, whereas the OX2R is more associated with the sleep/wake

cycle.[2][3] Preclinical evidence strongly suggests that GSK1059865 can attenuate addiction-

related behaviors, particularly the compulsive seeking and consumption of ethanol, without

significantly affecting the intake of natural rewards like sucrose.[1] This selectivity highlights its

potential as a targeted therapeutic for substance use disorders, with a reduced likelihood of

sedative side effects.

Mechanism of Action: Orexin-1 Receptor
Antagonism
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GSK1059865 exerts its effects by competitively binding to and blocking the orexin-1 receptor

(OX1R), a G-protein coupled receptor (GPCR). Orexin-A, the primary endogenous ligand for

OX1R, typically initiates a signaling cascade upon binding that leads to neuronal excitation.

This process is primarily mediated through the Gq/11 protein, which activates phospholipase C

(PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately modulates ion

channel activity and neurotransmitter release, contributing to heightened arousal and motivated

behaviors. By antagonizing the OX1R, GSK1059865 prevents the binding of orexin-A and

thereby inhibits this downstream signaling, leading to a reduction in motivated reward-seeking

behaviors.

Caption: Antagonistic action of GSK1059865 on the OX1R signaling pathway.

Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating

the effects of GSK1059865 on ethanol and sucrose consumption in mice.

Table 1: Effect of GSK1059865 on Ethanol Intake in Ethanol-Dependent and Non-Dependent

(Control) Mice

Treatment Group Dose (mg/kg)
Mean Ethanol Intake (g/kg)
± SEM

Control (Air-exposed) Vehicle (0) 2.74 ± 0.20

10 2.65 ± 0.25

25 2.50 ± 0.30

50 2.10 ± 0.28*

Ethanol-Dependent (CIE-

exposed)
Vehicle (0) 3.41 ± 0.28

10 2.45 ± 0.22

25 2.30 ± 0.25

50 2.05 ± 0.20**
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Data adapted from Lopez et al. (2016). *p < 0.05 compared to respective vehicle control. **p <

0.001 compared to respective vehicle control.

Table 2: Effect of GSK1059865 on 10% Sucrose Intake in Ethanol-Dependent and Non-

Dependent (Control) Mice

Treatment Group Dose (mg/kg)
Mean Sucrose Intake
(g/kg) ± SEM

Control (Air-exposed) Vehicle (0) 14.5 ± 1.2

10 14.2 ± 1.5

25 13.8 ± 1.8

50 13.5 ± 1.6

Ethanol-Dependent (CIE-

exposed)
Vehicle (0) 15.0 ± 1.3

10 14.8 ± 1.1

25 14.3 ± 1.4

50 14.0 ± 1.2

Data adapted from Lopez et al. (2016). No significant effects of GSK1059865 on sucrose

intake were observed.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Chronic Intermittent Ethanol (CIE) Exposure in Mice
This model is designed to induce a state of ethanol dependence, characterized by increased

voluntary ethanol consumption.

1. Subjects:

Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.
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Mice are maintained on a reverse light-dark cycle.

2. Baseline Ethanol Drinking:

Mice are trained to drink a 15% (v/v) ethanol solution using a two-bottle choice paradigm

(15% ethanol vs. water) for 2 hours daily.

A sucrose-fading procedure may be used to initiate ethanol consumption, starting with a 10%

ethanol/5% sucrose solution and gradually reducing the sucrose concentration.

Stable baseline drinking is established over 2-4 weeks, defined as less than 15% variance in

daily intake over a week.

3. CIE Procedure:

Mice are divided into two groups: an ethanol-exposed group (EtOH) and a control group

(CTL).

The EtOH group is placed in inhalation chambers and exposed to ethanol vapor for 16 hours

per day for 4 consecutive days.

Prior to vapor exposure, mice may receive a loading dose of ethanol (e.g., 1.6 g/kg) and an

alcohol dehydrogenase inhibitor like pyrazole (1 mmol/kg) to achieve and maintain stable

blood ethanol concentrations (BECs) between 150-250 mg/dl.

The CTL group is exposed to air in identical chambers.

This 4-day exposure is followed by a 72-hour abstinence period, completing one cycle.

The procedure is typically repeated for 4-8 cycles to establish dependence.

4. Behavioral Testing:

Following the final CIE cycle and abstinence period, mice are tested for their voluntary

ethanol or sucrose intake.

GSK1059865 or vehicle is administered (e.g., subcutaneously) at specified doses (e.g., 10,

25, 50 mg/kg) prior to the drinking session.
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Ethanol or sucrose intake is measured for 2 hours.

Setup
Baseline (2-4 weeks)

CIE Cycles (4-8 weeks)

Behavioral Testing
Individual Housing

(ad libitum food/water)
2-Bottle Choice Training

(15% EtOH vs. Water, 2h/day)

Reverse Light-Dark Cycle

Sucrose Fading (optional)
Establish Stable Intake Group Assignment

(EtOH vs. Control)
Ethanol Vapor Exposure

(16h/day x 4 days)

Air Exposure
(Control Group)

72h AbstinenceRepeat Cycle
GSK1059865/Vehicle

Administration
Ethanol/Sucrose

Intake Measurement (2h)

Click to download full resolution via product page

Caption: Experimental workflow for the Chronic Intermittent Ethanol (CIE) model.

Binge Eating Model in Rats
This model induces compulsive-like eating behavior to assess the effects of GSK1059865 on

non-drug-related compulsive behaviors.

1. Subjects:

Female Wistar or Sprague-Dawley rats are used, as they are more prone to binge eating

behaviors.

2. Binge Eating Induction:

The protocol involves cycles of caloric restriction and refeeding, often combined with a

frustration stressor.

Caloric Restriction: Rats are provided with a restricted amount of standard chow (e.g., 66%

of control intake) for several days.

Refeeding/Binge Session: Following restriction, rats are given access to a highly palatable

food (HPF), such as chocolate or a high-fat/high-sugar diet, for a limited period (e.g., 1-2

hours).
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Frustration Stress: To enhance compulsive-like eating, a stressor may be introduced where

rats are exposed to the sight and smell of the HPF for a short period (e.g., 15 minutes)

without being able to access it, immediately before the binge session.

This cycle of restriction, stress, and refeeding is repeated to establish a stable binge eating

phenotype.

3. Pharmacological Testing:

Once binge eating is established, rats are administered GSK1059865 or vehicle prior to the

binge session.

The amount of HPF consumed during the session is measured to determine the effect of the

drug on compulsive eating.

Intake of standard chow is also measured to assess the selectivity of the drug's effect.

Conclusion
GSK1059865, a selective OX1R antagonist, demonstrates significant potential in modulating

the neurocircuitry of motivation and addiction. Preclinical data robustly support its efficacy in

reducing excessive ethanol consumption in dependent subjects, while sparing the consumption

of natural rewards. This selective action suggests a favorable therapeutic window for treating

substance use disorders, particularly alcoholism, by targeting the compulsive drive for the

substance without inducing generalized anhedonia or sedation. The detailed experimental

protocols provided herein offer a framework for the continued investigation of GSK1059865
and other orexin-based therapeutics. Further research is warranted to translate these

promising preclinical findings into clinical applications for individuals struggling with addiction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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